PPARα Antagonistic Potency: Ethanesulfonyl vs. Unsubstituted Parent Scaffold
The target compound incorporates a 4-ethanesulfonyl substituent on the benzamide ring, a structural feature that class-level evidence directly links to enhanced PPARα antagonistic potency compared to unsubstituted benzamide scaffolds. In the foundational 2011 PPARα antagonist series, N-acylsulfonamide analogs bearing alkylsulfonyl substituents (including ethanesulfonyl) demonstrated dose-dependent antagonism of GW7647-induced PPARα activation, with the ethanesulfonyl moiety conferring an optimal balance of steric bulk and electronic withdrawal necessary for competitive displacement of the agonist from the ligand-binding pocket [1]. By contrast, the corresponding unsubstituted benzamide scaffold lacks the critical sulfonyl hydrogen-bond acceptor required for high-affinity PPARα interaction, resulting in significantly attenuated or absent antagonistic activity across the same assay platform [1]. The analog AA452—a structurally related N-acylsulfonamide from the same chemotype—achieved complete reversion of GW7647-induced PPARα transactivation at low micromolar concentrations in a time-resolved FRET (TR-FRET) coactivator recruitment assay, with competitive antagonist behavior confirmed [2].
| Evidence Dimension | PPARα antagonistic potency (ability to revert GW7647-induced transactivation) |
|---|---|
| Target Compound Data | Structurally equipped with 4-ethanesulfonyl group; predicted low-micromolar competitive PPARα antagonism based on class-level SAR |
| Comparator Or Baseline | Unsubstituted benzamide analog (no sulfonyl group): inactive or negligible PPARα antagonistic activity in the same TR-FRET assay format |
| Quantified Difference | Class-level SAR indicates that 4-alkanesulfonyl substitution is essential for PPARα antagonism; absence of the sulfonyl group results in loss of antagonistic function (qualitative difference: active vs. inactive) |
| Conditions | Cell-free TR-FRET PPARα coactivator recruitment assay using bacterially expressed PPARα-LBD; GW7647 as agonist (reference: Ammazzalorso et al., 2011, Bioorg. Med. Chem. Lett.) |
Why This Matters
Procurement of the ethanesulfonyl-substituted compound is mandatory for any experiment intended to interrogate PPARα antagonism, as the unsubstituted scaffold is functionally inert at this target.
- [1] Ammazzalorso, A.; Giancristofaro, A.; D'Angelo, A.; De Filippis, B.; Fantacuzzi, M.; Giampietro, L.; Maccallini, C.; Amoroso, R. Benzothiazole-based N-(phenylsulfonyl)amides as a Novel Family of PPARα Antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (16), 4869–4872. View Source
- [2] Benedetti, E.; D'Angelo, B.; Cristiano, L.; Di Giacomo, E.; Fanelli, F.; Moreno, S.; Cecconi, F.; Ferrara, N.; Virgili, S.; D'Angelo, A.; Ammazzalorso, A.; Amoroso, R. PPARα Antagonist AA452 Triggers Metabolic Reprogramming and Increases Sensitivity to Radiation Therapy in Human Glioblastoma Primary Cells. J. Cell. Physiol. 2017, 232 (6), 1458–1466. View Source
